REACTION_SMILES
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[CH3:34][C:35]([N:36]([CH3:37])[CH3:38])=[O:39].[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[ClH:1].[F:16][C:17]([F:18])([F:19])[S:20]([O:21][c:22]1[c:23]([N+:28](=[O:29])[O-:30])[n:24][cH:25][cH:26][cH:27]1)(=[O:31])=[O:32].[F:2][CH:3]1[CH2:4][CH2:5][NH:6][CH2:7][CH2:8]1.[OH2:33]>>[F:2][CH:3]1[CH2:4][CH2:5][N:6]([c:22]2[c:23]([N+:28](=[O:29])[O-:30])[n:24][cH:25][cH:26][cH:27]2)[CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ncccc1OS(=O)(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ncccc1N1CCC(F)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |